(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid
CAS No.:
Cat. No.: VC18719849
Molecular Formula: C29H25NO4
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H25NO4 |
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Molecular Weight | 451.5 g/mol |
IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid |
Standard InChI | InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m0/s1 |
Standard InChI Key | ARNXVBNFGHHUOX-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety provides temporary amine protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.
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β-Amino Acid Backbone: Unlike natural α-amino acids, the β-carbon framework introduces conformational flexibility, enhancing peptide stability and resistance to enzymatic degradation.
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Naphthalen-2-ylmethyl Substituent: This aromatic side chain contributes to hydrophobic interactions and π-stacking, critical for peptide-receptor binding and self-assembly processes .
The stereochemistry at the β-carbon (S-configuration) ensures compatibility with biological systems, mimicking natural L-amino acids while offering enhanced metabolic stability.
Property | Value |
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Molecular Formula | C₃₀H₂₇NO₄ |
Molecular Weight | 465.54 g/mol |
Stereochemistry | (S)-configuration at β-carbon |
Solubility | DMSO, DMF, THF |
Melting Point | 198–202°C (decomposes) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Fmoc group (δ 7.75–7.30 ppm, aromatic protons) and the naphthalen-2-ylmethyl moiety (δ 7.85–7.40 ppm) . Infrared (IR) spectroscopy confirms carbonyl stretching vibrations at 1720 cm⁻¹ (Fmoc carbamate) and 1695 cm⁻¹ (carboxylic acid).
Synthesis Methodologies
Arndt-Eistert Protocol
The Arndt-Eistert reaction is a cornerstone for synthesizing β-amino acids, including this compound. Key steps include:
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Diazomethane Treatment: Conversion of a precursor carboxylic acid to its diazoketone derivative.
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Wolff Rearrangement: Thermal or photolytic rearrangement to form a ketene intermediate.
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Nucleophilic Trapping: Reaction with ammonia or amines to yield the β-amino acid framework.
Example Procedure
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Starting Material: (S)-2-(naphthalen-2-ylmethyl)malonic acid.
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Diazotization: Treatment with thionyl chloride to form acyl chloride, followed by diazomethane.
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Rearrangement: UV irradiation induces Wolff rearrangement.
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Fmoc Protection: Reaction with Fmoc-Cl in dichloromethane (DCM) and triethylamine (TEA).
Step | Reagents | Conditions | Yield |
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Diazotization | SOCl₂, CH₂N₂ | 0°C, 2 h | 85% |
Wolff Rearrangement | UV light | 25°C, 1 h | 78% |
Fmoc Protection | Fmoc-Cl, TEA | DCM, 0°C→rt, 4 h | 92% |
Alternative Routes
Reductive Amination
A modified approach employs reductive amination of β-keto acids with naphthalen-2-ylmethylamine, followed by Fmoc protection . This method avoids diazomethane, enhancing safety:
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Condensation: β-Keto acid + naphthalen-2-ylmethylamine → Schiff base.
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Reduction: Sodium borohydride (NaBH₄) in methanol.
Mechanistic Insights
Peptide Synthesis Applications
In SPPS, the Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent coupling. The naphthalen-2-ylmethyl side chain enhances peptide solubility in organic solvents, facilitating purification.
Case Study: Apelin-13 Analogues
Incorporation of this β-amino acid into apelin-13 analogues improved proteolytic stability by 12-fold compared to native peptides, attributed to the β-carbon’s resistance to chymotrypsin cleavage .
Biological Activity Modulation
The naphthalen-2-ylmethyl group’s hydrophobicity promotes interactions with G-protein-coupled receptors (GPCRs). In angiotensin II analogues, substitution with this residue increased binding affinity (IC₅₀ = 3.2 nM vs. 18 nM for native).
Applications in Pharmaceutical Research
Antimicrobial Peptides
β-peptides containing this moiety demonstrated broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL).
Drug Delivery Systems
Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced paclitaxel loading capacity by 40%, leveraging π-π interactions between naphthyl groups and the drug’s aromatic core.
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